molecular formula C3H9Br2N B2615451 2-Bromopropan-1-amine hydrobromide CAS No. 2403-33-0

2-Bromopropan-1-amine hydrobromide

Cat. No. B2615451
CAS RN: 2403-33-0
M. Wt: 218.92
InChI Key: RELBUBTYJUVMSI-UHFFFAOYSA-N
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Description

2-Bromopropan-1-amine hydrobromide is a chemical compound with the CAS Number: 2403-33-0. It has a linear formula of C3H9Br2N . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of this compound is 218.92 . Its InChI Key is RELBUBTYJUVMSI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 0.0, indicating it is not lipophilic .

Scientific Research Applications

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

It is often used as a reagent in chemical synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is reported to be 1.01 .

properties

IUPAC Name

2-bromopropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrN.BrH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBUBTYJUVMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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